

# Methyl 2-(trifluoromethyl)acrylate chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)acrylate

Cat. No.: B1304038

[Get Quote](#)

## An In-depth Technical Guide to Methyl 2-(trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-(trifluoromethyl)acrylate**, a fluorinated monomer of significant interest in polymer chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis, and polymerization behavior, offering valuable insights for its application in research and development.

## Chemical Structure and IUPAC Name

**Methyl 2-(trifluoromethyl)acrylate** is an  $\alpha$ -substituted acrylate monomer characterized by the presence of a trifluoromethyl group on the  $\alpha$ -carbon. This structural feature imparts unique properties to the monomer and the resulting polymers.

- IUPAC Name: methyl 2-(trifluoromethyl)prop-2-enoate[1]
- Chemical Formula:  $C_5H_5F_3O_2$
- CAS Number: 382-90-1[1]
- Molecular Weight: 154.09 g/mol [1]

- SMILES: C=C(C(=O)OC)C(F)(F)F

Structure:

## Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **Methyl 2-(trifluoromethyl)acrylate** is presented in the table below for easy reference and comparison.

| Property                              | Value                                       | Reference           |
|---------------------------------------|---------------------------------------------|---------------------|
| Physical State                        | Liquid                                      |                     |
| Boiling Point                         | 104-105 °C                                  |                     |
| Density                               | 1.262 g/mL at 25 °C                         |                     |
| Refractive Index (n <sup>20</sup> /D) | 1.359                                       |                     |
| Flash Point                           | 22.8 °C (closed cup)                        |                     |
| Solubility                            | Sparsely soluble in common organic solvents |                     |
| <sup>19</sup> F NMR                   | Spectral data available                     | <a href="#">[1]</a> |
| Mass Spectrometry (GC-MS)             | Spectral data available                     | <a href="#">[1]</a> |
| Infrared (IR) Spectrum                | Spectral data available                     | <a href="#">[1]</a> |

## Experimental Protocols

### Representative Synthesis of Methyl 2-(trifluoromethyl)acrylate

While various methods exist for the synthesis of fluorinated acrylates, a common route to **Methyl 2-(trifluoromethyl)acrylate** involves the esterification and subsequent elimination of a suitable precursor, such as one derived from trifluoroacetone. The following is a representative, multi-step protocol adapted from general procedures for related compounds.

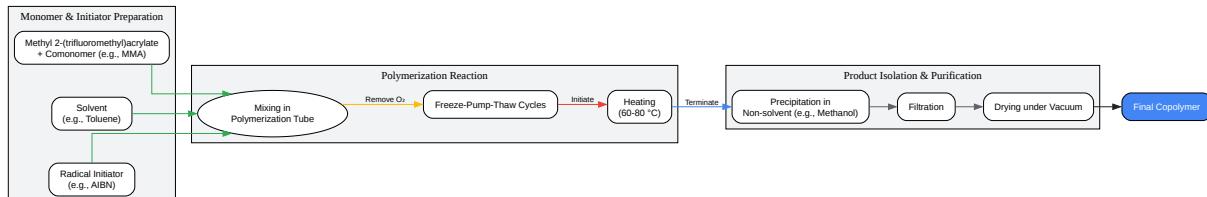
Step 1: Formation of Trifluoroacetone Cyanohydrin

- To a stirred solution of trifluoroacetone in a suitable aprotic solvent (e.g., diethyl ether) cooled to 0-5 °C, slowly add a solution of sodium cyanide in water.
- After the addition is complete, continue stirring at the same temperature for 2-3 hours.
- Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2-3, while maintaining the temperature below 10 °C.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trifluoroacetone cyanohydrin.

#### Step 2: Methanolysis and Dehydration

- Treat the crude trifluoroacetone cyanohydrin with a mixture of methanol and a strong acid catalyst (e.g., concentrated sulfuric acid).
- Heat the reaction mixture under reflux for several hours.
- Cool the mixture and pour it into ice water.
- Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
- Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **Methyl 2-(trifluoromethyl)acrylate**.

## Free-Radical Copolymerization with Methyl Methacrylate


**Methyl 2-(trifluoromethyl)acrylate** generally does not readily undergo free-radical homopolymerization but can be effectively copolymerized with other vinyl monomers. The

following protocol describes a typical free-radical copolymerization with methyl methacrylate (MMA).

- In a polymerization tube, dissolve the desired molar ratio of **Methyl 2-(trifluoromethyl)acrylate** and freshly distilled methyl methacrylate in a suitable solvent (e.g., benzene or toluene).
- Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator is typically around 0.1-1 mol% relative to the total monomer concentration.
- Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
- Seal the polymerization tube under vacuum.
- Immerse the sealed tube in a constant temperature oil bath, typically between 60-80 °C, to initiate polymerization.
- Allow the reaction to proceed for a predetermined time to achieve the desired conversion.
- Terminate the polymerization by cooling the tube in an ice bath.
- Open the tube and precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the free-radical copolymerization of **Methyl 2-(trifluoromethyl)acrylate** with a comonomer.



[Click to download full resolution via product page](#)

### Copolymerization Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 2-(trifluoromethyl)acrylate | C5H5F3O2 | CID 2782391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-(trifluoromethyl)acrylate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304038#methyl-2-trifluoromethyl-acrylate-chemical-structure-and-iupac-name]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)